Cas no 421-46-5 (2-Bromo-1,1,1-trifluoropropane)

2-Bromo-1,1,1-trifluoropropane (CAS 421-06-7) is a halogenated hydrocarbon with the molecular formula C₃H₄BrF₃. This compound is characterized by its trifluoromethyl group and bromine substituent, making it a versatile intermediate in organic synthesis, particularly in fluorination reactions and the preparation of pharmaceuticals or agrochemicals. Its high reactivity stems from the electron-withdrawing effects of the trifluoromethyl group, facilitating nucleophilic substitutions. The compound is also valued for its stability and relatively low toxicity compared to other brominated analogs. It is commonly used as a building block in the development of specialty chemicals, offering precise control in synthetic pathways due to its well-defined reactivity profile.
2-Bromo-1,1,1-trifluoropropane structure
421-46-5 structure
Product Name:2-Bromo-1,1,1-trifluoropropane
CAS No:421-46-5
MF:C3H4BrF3
MW:176.963070869446
MDL:MFCD03411200
CID:324841
PubChem ID:2782275
Update Time:2025-10-30

2-Bromo-1,1,1-trifluoropropane Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1,1,1-trifluoropropane
    • Propane,2-bromo-1,1,1-trifluoro-
    • 1,1,1-trifluoro-2-bromo-propane
    • 1,1,1-trifluoroisopropyl bromide
    • 2-Brom-1,1,1-trifluor-propan
    • 2-bromo-1,1,1-trifluoro-propane
    • 2-bromo-1,1,1-trifluoropropene
    • 2-bromo-3,3,3-trifluoropropane
    • Propane,2-bromo-1,1,1-trifluoro
    • 421-46-5
    • SB37128
    • MFCD03411200
    • CS-0121179
    • A809177
    • 2-bromanyl-1,1,1-tris(fluoranyl)propane
    • AKOS006229077
    • DTXSID80382013
    • WJFIVNWCJZUQMI-UHFFFAOYSA-N
    • SCHEMBL2162344
    • FT-0691567
    • MDL: MFCD03411200
    • Inchi: 1S/C3H4BrF3/c1-2(4)3(5,6)7/h2H,1H3
    • InChI Key: WJFIVNWCJZUQMI-UHFFFAOYSA-N
    • SMILES: BrC(C)C(F)(F)F

Computed Properties

  • Exact Mass: 175.94500
  • Monoisotopic Mass: 175.94485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 57.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.6333
  • Boiling Point: 48.5-50
  • PSA: 0.00000
  • LogP: 2.33210

2-Bromo-1,1,1-trifluoropropane Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

2-Bromo-1,1,1-trifluoropropane Pricemore >>

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2-Bromo-1,1,1-trifluoropropane Related Literature

  • 1. 550. Reactions of fluorocarbon radicals. Part V. Alternative syntheses for trifluoromethylacetylene (3 : 3 : 3-trifluoropropyne), and the influence of polyfluoro-groups on adjacent hydrogen and halogen atoms
    R. N. Haszeldine J. Chem. Soc. 1951 2495
  • 2. 473. The addition of free radicals to unsaturated systems. Part I. The direction of radical addition to 3 : 3 : 3-trifluoropropene
    R. N. Haszeldine J. Chem. Soc. 1952 2504
  • 3. Spectral properties and crystal structure of the complex iodo-[NN-bis-(2-diphenylphosphinoethyl)-2-methoxyethylamino]nickel(II) iodide
    P. Dapporto,R. Morassi,L. Sacconi J. Chem. Soc. A 1970 1298

Additional information on 2-Bromo-1,1,1-trifluoropropane

Comprehensive Overview of 2-Bromo-1,1,1-trifluoropropane (CAS No. 421-46-5): Properties, Applications, and Industry Insights

2-Bromo-1,1,1-trifluoropropane (CAS No. 421-46-5), a halogenated organic compound, has garnered significant attention in industrial and research sectors due to its unique chemical properties. This fluorinated hydrocarbon is characterized by its molecular formula C3H4BrF3, combining bromine and fluorine atoms to create a versatile intermediate for synthetic chemistry. Its low global warming potential (GWP) compared to traditional solvents aligns with modern sustainability trends, making it a subject of interest for eco-conscious applications.

In recent years, the demand for specialty fluorochemicals like 2-Bromo-1,1,1-trifluoropropane has surged, driven by advancements in pharmaceutical synthesis, agrochemical formulations, and refrigerant development. Researchers frequently search for "2-Bromo-1,1,1-trifluoropropane uses" or "CAS 421-46-5 safety data," reflecting its dual role as a reactive building block and a subject of environmental scrutiny. Its thermal stability and selective reactivity make it ideal for nucleophilic substitution reactions, a topic often explored in organic chemistry forums.

The compound's physical properties include a boiling point of approximately 65-67°C and a density of 1.6 g/cm³, which influence its handling and storage protocols. Industry professionals searching for "2-Bromo-1,1,1-trifluoropropane suppliers" often prioritize high-purity grades (>98%) for sensitive applications like OLED material production or lithium battery electrolytes. Recent studies highlight its potential in green chemistry initiatives, particularly as a CFC alternative in precision cleaning systems.

From a commercial perspective, 421-46-5 is frequently compared to similar bromofluoropropane derivatives in terms of cost-effectiveness and synthetic yield optimization. Patent analyses reveal growing interest in its use for fluoroalkylation processes, with applications ranging from liquid crystal displays to biodegradable polymers. Environmental regulations have spurred innovations in closed-loop recycling systems for such compounds, addressing concerns about volatile organic compound (VOC) emissions.

Emerging research directions include the compound's role in catalyzed coupling reactions and metal-organic framework (MOF) synthesis. Laboratory safety protocols emphasize proper ventilation controls and personal protective equipment (PPE) when handling this material, topics frequently searched alongside "CAS 421-46-5 handling guidelines." Analytical techniques like GC-MS and NMR spectroscopy are standard for quality verification, ensuring compliance with REACH and other chemical regulations.

Market trends indicate rising adoption of 2-Bromo-1,1,1-trifluoropropane in electronic-grade chemical production, particularly for semiconductor manufacturing processes requiring high purity. The compound's dielectric properties and chemical inertness make it valuable for microelectronics applications, a sector with stringent material requirements. Technical discussions often focus on its azeotropic behavior with common solvents, which impacts distillation purification methods.

Future developments may explore its utility in carbon capture technologies or as a precursor for fluorinated graphene derivatives. The scientific community continues to investigate structure-activity relationships of such polyhalogenated compounds, with computational chemistry playing an increasing role in predicting their reaction pathways. As industries seek sustainable halogen chemistry solutions, 421-46-5 remains a compound of significant interdisciplinary interest.

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